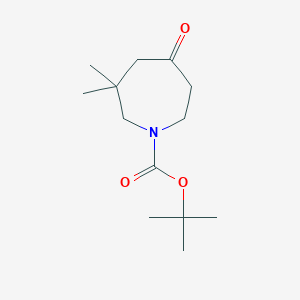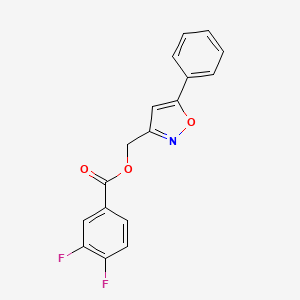
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid is a chemical compound with the empirical formula C12H16BF3N2O3 . It is a solid substance and is used in scientific research and as a synthetic intermediate .
Molecular Structure Analysis
The molecular structure of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid can be represented by the SMILES stringCC1(OB(C2=CN=C(N=C2)OCC(F)(F)F)OC1(C)C) . This indicates that the molecule contains a pyrimidine ring with a trifluoroethoxy group at the 2-position and a boronic acid group at the 5-position. Chemical Reactions Analysis
While specific chemical reactions involving 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid are not available, boronic acids are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl or vinyl halide .Physical And Chemical Properties Analysis
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid is a solid substance . Its molecular weight is 304.07 . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid serves as a boronate ester, which can be coupled with aryl or vinyl halides using palladium catalysts. This reaction allows the synthesis of diverse functionalized molecules, including pharmaceutical intermediates and agrochemicals .
Medicinal Chemistry and Drug Development
Researchers utilize boronic acids in drug discovery due to their ability to interact with biological targets. The trifluoroethoxy group in this compound enhances its solubility and stability. Scientists can modify the pyrimidine core to design novel kinase inhibitors, protease inhibitors, or other bioactive molecules .
Materials Science and Organic Electronics
Boron-containing compounds play a crucial role in materials science. By incorporating 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid into conjugated polymers or small molecules, researchers can tailor their electronic properties. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (FETs) .
Catalysis and Asymmetric Synthesis
Boronic acids participate in various catalytic processes. Researchers have explored their use in asymmetric transformations, such as enantioselective reductions or allylations. The trifluoroethoxy substituent can influence the regioselectivity and stereoselectivity of these reactions .
Fluorescent Probes and Imaging Agents
Functionalized boronic acids can act as fluorescent sensors for specific analytes. Researchers have developed boronate-based probes for detecting sugars (such as glucose) or other biomolecules. These probes find applications in live-cell imaging and disease diagnostics .
Agrochemicals and Crop Protection
The trifluoroethoxy group enhances the lipophilicity of boronic acids, making them suitable for agrochemical applications. Researchers have explored their use as herbicides, fungicides, or insecticides. By modifying the pyrimidine moiety, they can fine-tune the biological activity .
Safety and Hazards
Wirkmechanismus
Eigenschaften
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O3/c8-6(9,10)3-15-5-11-1-4(2-12-5)7(13)14/h1-2,13-14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQSXGEHZAYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OCC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2564400.png)
![3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B2564404.png)
![6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2564405.png)

![N-cyclopentyl-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2564408.png)
![2-Chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide](/img/structure/B2564409.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2564410.png)
![{1-[4-(2-Chlorophenoxy)butyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2564413.png)


![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564417.png)
![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2564419.png)
![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylpropanamide](/img/structure/B2564420.png)
![1-(4-Chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2564421.png)